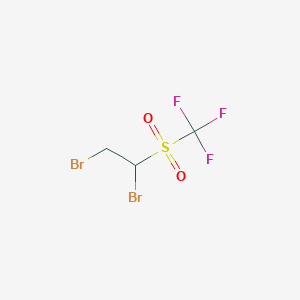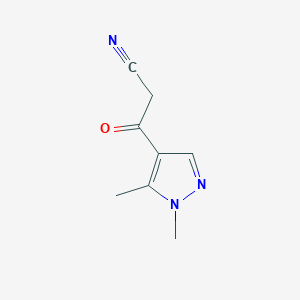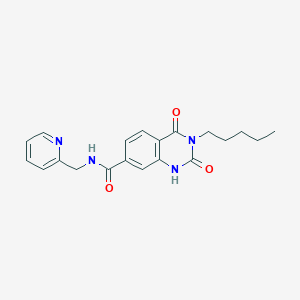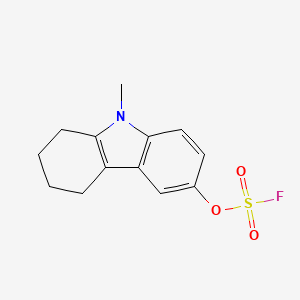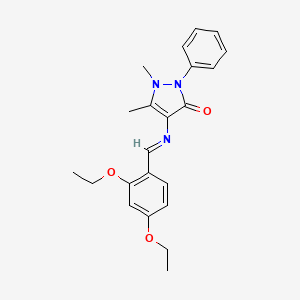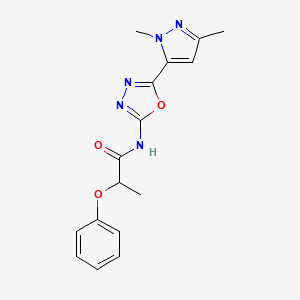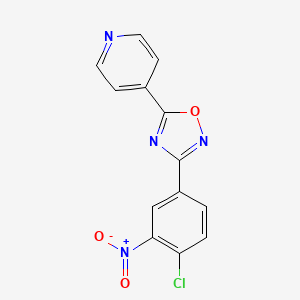![molecular formula C21H26N4O B2504278 4-(4-(dimethylamino)phenyl)-3,7,7-trimethyl-6,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5(4H)-one CAS No. 565201-72-1](/img/structure/B2504278.png)
4-(4-(dimethylamino)phenyl)-3,7,7-trimethyl-6,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This can be achieved through substitution reactions using reagents like dimethylamine in the presence of catalysts such as acid chlorides or anhydrides.
Industrial Production Methods:
Large-scale synthesis may involve optimized conditions to ensure high yield and purity. Industrial methods might include the use of automated reactors, continuous flow processes, and stringent purification techniques to scale up the compound's production.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The preparation of 4-(4-(dimethylamino)phenyl)-3,7,7-trimethyl-6,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5(4H)-one typically involves multi-step organic synthesis. Key steps often include:
Formation of the Pyrazoloquinoline Core:
Condensation reactions between suitable aldehydes and hydrazine derivatives.
Cyclization steps to form the pyrazoloquinoline structure.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to introduce more oxygen-containing functionalities.
Reduction: Reduction reactions can be used to modify the functional groups attached to the phenyl ring or the pyrazoloquinoline core.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on various positions of the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products:
Oxidation Products: Formation of carboxylic acids or aldehydes.
Reduction Products: Alcohols or amines depending on the functional group reduced.
Substitution Products: Various substituted derivatives depending on the nature of the reacting nucleophile or electrophile.
Scientific Research Applications
This compound has found applications in various fields of scientific research, including but not limited to:
Chemistry: As a building block for synthesizing more complex organic molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a pharmaceutical lead compound.
Industry: Exploring its utility in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The compound's mechanism of action largely depends on its interaction with molecular targets. Its effects are typically mediated through the following pathways:
Binding to Enzymes: Inhibiting or modulating enzyme activities.
Interacting with Receptors: Acting as an agonist or antagonist at specific receptor sites.
Pathway Modulation: Influencing biochemical pathways by altering the activity of key proteins or genes.
Comparison with Similar Compounds
When compared to other similar compounds, 4-(4-(dimethylamino)phenyl)-3,7,7-trimethyl-6,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5(4H)-one stands out due to its unique combination of functional groups and its versatile reactivity profile. Similar compounds might include:
4-(dimethylamino)phenyl derivatives: Featuring different core structures.
Pyrazoloquinoline derivatives: Lacking the dimethylamino group or having other substitutions.
These comparisons highlight the distinctive nature of this compound and its potential advantages in various applications.
The chemistry and potential applications of this compound make it a fascinating subject for continued exploration and development
Properties
IUPAC Name |
4-[4-(dimethylamino)phenyl]-3,7,7-trimethyl-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O/c1-12-17-18(13-6-8-14(9-7-13)25(4)5)19-15(22-20(17)24-23-12)10-21(2,3)11-16(19)26/h6-9,18H,10-11H2,1-5H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFUONQEBFMDOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C3=C(CC(CC3=O)(C)C)NC2=NN1)C4=CC=C(C=C4)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]-2-phenoxyacetamide](/img/structure/B2504196.png)
![2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B2504200.png)
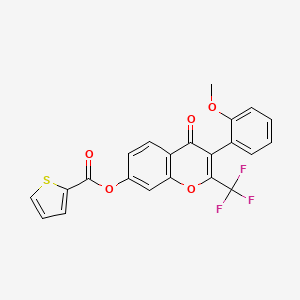
![ethyl 4-{[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2504203.png)
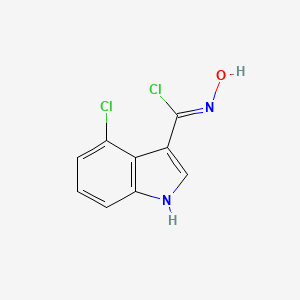
![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2504206.png)
